3-(3-Fluorophenoxy)azetidine
Overview
Description
3-(3-Fluorophenoxy)azetidine is an organic compound with the molecular formula C9H10FNO. It is characterized by a solid state, typically appearing white or light yellow. This compound is stable at room temperature and is not easily soluble in water but is soluble in many organic solvents . It has shown potential antiviral and antitumor activities, making it a valuable intermediate in drug research and development .
Scientific Research Applications
3-(3-Fluorophenoxy)azetidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Medicine: It has shown potential as an intermediate in the development of antiviral and antitumor drugs.
Industry: It is used in the production of various chemical products and materials.
Preparation Methods
3-(3-Fluorophenoxy)azetidine can be synthesized through the condensation reaction of phenylacetylene and 3-fluorophenol in the presence of a catalyst . This reaction can be carried out in both laboratory and industrial settings. The specific conditions for the reaction include the use of appropriate solvents and catalysts to facilitate the condensation process . Additionally, azetidines can be synthesized through various polymerization mechanisms, including cationic and anionic ring-opening polymerization .
Chemical Reactions Analysis
3-(3-Fluorophenoxy)azetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the polymerization of nitrogen-containing monomers .
Comparison with Similar Compounds
3-(3-Fluorophenoxy)azetidine can be compared with other similar compounds, such as:
1-Benzhydryl-3-(3-fluorophenoxy)azetidine: This compound has a similar structure but includes a benzhydryl group, which may alter its chemical properties and applications.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific structure and the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-fluorophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIITHAOPCRHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573612 | |
Record name | 3-(3-Fluorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106860-03-1 | |
Record name | 3-(3-Fluorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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